
2-(5-chloro-1H-1,2,4-triazol-1-yl)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(5-chloro-1H-1,2,4-triazol-1-yl)butanoic acid” is a chemical compound with the molecular formula C6H8ClN3O2 and a molecular weight of 189.60 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “2-(5-chloro-1H-1,2,4-triazol-1-yl)butanoic acid” includes a 1,2,4-triazole ring, a carboxylic acid group, and a chlorine atom . The exact structure can be confirmed using techniques such as NMR and MS analysis .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
1,2,4-Triazole derivatives have been extensively studied for their potential as anticancer agents. The introduction of the 1,2,4-triazole moiety into compounds has shown promising results in enhancing cytotoxic activities against various cancer cell lines. For instance, derivatives with the 1,2,4-triazole ring have demonstrated significant cytotoxicity against the Hela cell line with IC50 values lower than 12 μM . This suggests that “2-(5-chloro-1H-1,2,4-triazol-1-yl)butanoic acid” could be a valuable scaffold for developing new anticancer drugs.
Antimicrobial Agents
The 1,2,4-triazole ring is known to contribute to antimicrobial properties. Compounds featuring this ring have been used to create effective antimicrobial agents. Structural Activity Relationship (SAR) studies indicate that variations in the substituents attached to the triazole ring can modulate the antimicrobial activity . This implies that “2-(5-chloro-1H-1,2,4-triazol-1-yl)butanoic acid” may serve as a base structure for synthesizing new antimicrobial drugs.
Pharmaceutical Scaffold Development
The triazole ring is a common pharmacophore in drug design due to its ability to form hydrogen bonds and dipole interactions with biological receptors. It is a versatile scaffold that can be modified to enhance pharmacokinetic and pharmacological properties . Therefore, “2-(5-chloro-1H-1,2,4-triazol-1-yl)butanoic acid” holds potential as a scaffold for the development of a wide range of pharmaceuticals.
Enzyme Inhibition
Triazole derivatives have been investigated for their role in enzyme inhibition, which is crucial in the treatment of various diseases. Molecular docking studies of triazole compounds in the binding pocket of enzymes like aromatase suggest that they can effectively inhibit enzyme activity . This points to the potential application of “2-(5-chloro-1H-1,2,4-triazol-1-yl)butanoic acid” in designing enzyme inhibitors.
Agricultural Chemistry
In agrochemistry, triazole derivatives are used to create compounds that protect plants from fungi and pests. The triazole ring’s ability to interact with biological systems makes it suitable for developing fungicides and pesticides . “2-(5-chloro-1H-1,2,4-triazol-1-yl)butanoic acid” could be explored for its use in creating new agricultural chemicals.
Material Science
The structural properties of triazole derivatives make them interesting candidates for material science applications. They can be incorporated into polymers or used as ligands in coordination chemistry to develop materials with specific properties . The compound could potentially be used in the synthesis of novel materials.
Wirkmechanismus
Target of Action
It’s known that 1,2,4-triazole derivatives have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
It’s known that 1,2,4-triazole derivatives can interact with their targets in a variety of ways, leading to different biological activities . This could suggest that 2-(5-chloro-1H-1,2,4-triazol-1-yl)butanoic acid might interact with its targets in a similar manner.
Biochemical Pathways
It’s known that 1,2,4-triazole derivatives can affect a broad range of biochemical pathways , suggesting that this compound might have a similar effect.
Pharmacokinetics
The compound’s molecular weight (18960) and topological polar surface area (68) suggest that it might have good bioavailability .
Result of Action
It’s known that 1,2,4-triazole derivatives can suppress human cell lines in a dose-dependent manner , suggesting that this compound might have a similar effect.
Eigenschaften
IUPAC Name |
2-(5-chloro-1,2,4-triazol-1-yl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3O2/c1-2-4(5(11)12)10-6(7)8-3-9-10/h3-4H,2H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCLSNINBWBKJAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1C(=NC=N1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-chloro-1H-1,2,4-triazol-1-yl)butanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

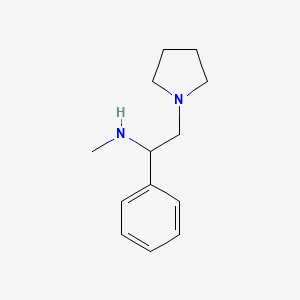
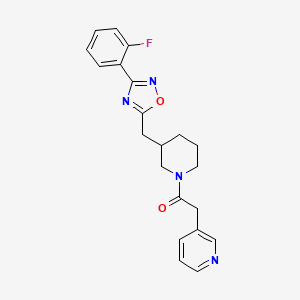
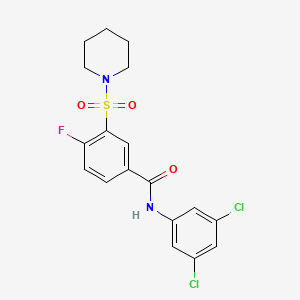
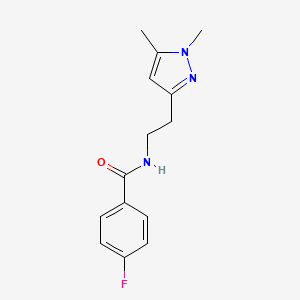

![3,5-dichloro-N-[(2-methoxyphenyl)methyl]aniline](/img/structure/B2865413.png)

![9-(3,5-dimethylphenyl)-3-(3-hydroxypropyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2865416.png)
![2-(benzylthio)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethanone](/img/structure/B2865417.png)
![2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(4-sulfamoylphenyl)propanamide](/img/structure/B2865418.png)
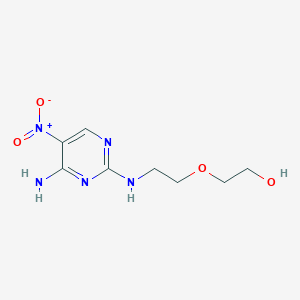
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(3-fluorophenyl)-2-methoxyethyl)urea](/img/structure/B2865421.png)
![3-butyl-8-(4-methoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2865422.png)
